
Iptakalim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iptakalim, chemically known as 2,3-dimethyl-N-(1-methylethyl)-2-butanamine, is a selective ATP-sensitive potassium channel opener. It has been extensively studied for its pharmacological, biochemical, and electrophysiological properties. This compound is known for its ability to regulate the pore of the inward rectifier potassium channel, which plays a crucial role in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iptakalim involves several steps, starting from the appropriate precursors. The key steps include the alkylation of 2,3-dimethylbutanamine with isopropyl halide under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iptakalim unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Isopropylgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem Medium.
Hauptprodukte:
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung der entsprechenden Amine oder Alkohole.
Substitution: Bildung von substituierten Aminen.
Wissenschaftliche Forschungsanwendungen
Iptakalim hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung der Kaliumkanalregulation und ihrer Auswirkungen auf zelluläre Prozesse.
Biologie: Untersucht für seine Rolle bei der Modulation von zellulären Ionenkanälen und seine Auswirkungen auf die Zellphysiologie.
Industrie: Verwendet bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf Kaliumkanäle abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv ATP-sensitive Kaliumkanäle öffnet. Es zielt hauptsächlich auf den Sulfonylharnstoff-Rezeptor 2 (SUR2)-Subtyp von Kaliumkanälen ab, der in verschiedenen Geweben exprimiert wird, darunter das Herz-Kreislauf-System und das Gehirn. Durch die Öffnung dieser Kanäle erleichtert this compound den Kaliumausstrom, was zu einer Hyperpolarisierung der Zellmembran und nachfolgenden physiologischen Wirkungen wie Vasodilatation und Neuroprotektion führt .
Wirkmechanismus
Iptakalim exerts its effects by selectively opening ATP-sensitive potassium channels. It primarily targets the sulfonylurea receptor 2 (SUR2) subtype of potassium channels, which are expressed in various tissues, including the cardiovascular system and the brain. By opening these channels, this compound facilitates potassium efflux, leading to hyperpolarization of the cell membrane and subsequent physiological effects such as vasodilation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Iptakalim ist einzigartig unter den Kaliumkanalöffnern aufgrund seiner Selektivität für den SUR2-Subtyp. Ähnliche Verbindungen umfassen:
Diazoxid: Ein weiterer Kaliumkanalöffner, jedoch mit einer breiteren Selektivität.
Minoxidil: Bekannt für seine vasodilatierenden Wirkungen, aber weniger selektiv als this compound.
Nicorandil: Kombiniert Kaliumkanalöffnung mit nitratähnlichen vasodilatierenden Wirkungen.
Die Selektivität von this compound für SUR2 macht es besonders effektiv bei der gezielten Ansteuerung spezifischer physiologischer Pfade, wodurch die Wahrscheinlichkeit von Off-Target-Effekten verringert wird .
Eigenschaften
CAS-Nummer |
642407-44-1 |
|---|---|
Molekularformel |
C9H21N |
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
2,3-dimethyl-N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H21N/c1-7(2)9(5,6)10-8(3)4/h7-8,10H,1-6H3 |
InChI-Schlüssel |
RGWFHCMKBAMWDX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)NC(C)C |
Kanonische SMILES |
CC(C)C(C)(C)NC(C)C |
Synonyme |
iptakalim N-(1-methylethyl)-1,1,2-trimethylpropylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


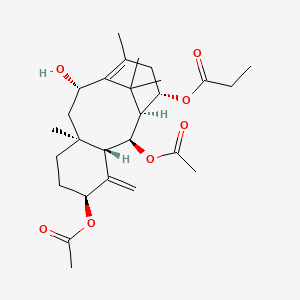
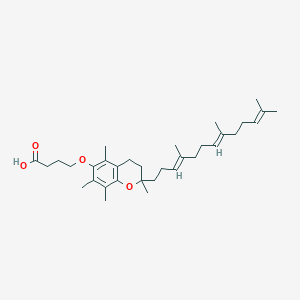


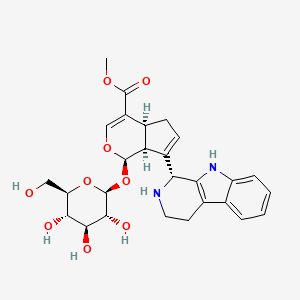
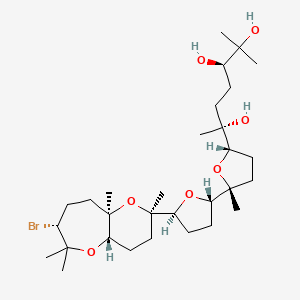
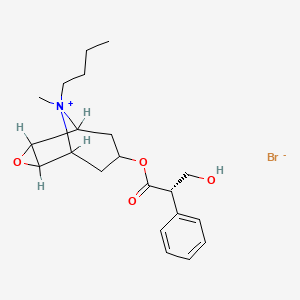
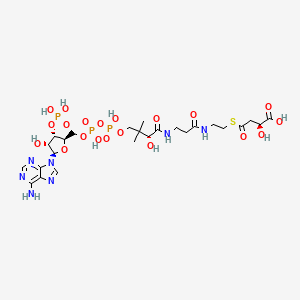
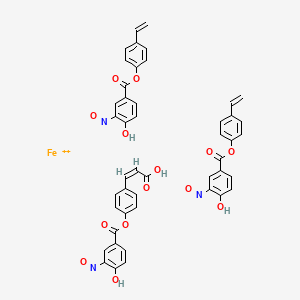


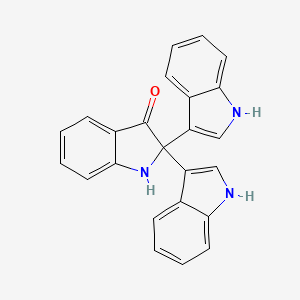
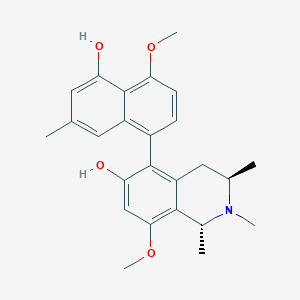
![1-Cycloheptyl-1-[4-(4-fluoro-phenoxy)-benzyl]-3-(2,4,6-trimethyl-phenyl)-urea](/img/structure/B1251657.png)
